(2S)-2-(Fluoromethyl)azetidine hydrochloride
Overview
Description
(2S)-2-(Fluoromethyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of N-allyl ynamides through a cascade trifluoromethylation/cyclization process under mild reaction conditions . This method provides a facile access to azetidine-fused compounds with high chemical yields.
Industrial Production Methods
Industrial production of (2S)-2-(Fluoromethyl)azetidine hydrochloride may involve scalable synthetic routes that ensure high purity and yield. The use of electrosynthesis for the preparation of amides, which are intermediates in the synthesis of azetidines, is one such method . This approach is advantageous due to its efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Fluoromethyl)azetidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of azetidine derivatives.
Scientific Research Applications
(2S)-2-(Fluoromethyl)azetidine hydrochloride has several scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems due to its unique structural features.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-(Fluoromethyl)azetidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, leading to its biological effects. The ring strain of the azetidine moiety also plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Azetidine hydrochloride: A simpler azetidine derivative without the fluoromethyl group.
(2S)-2-(Chloromethyl)azetidine hydrochloride: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
(2S)-2-(Bromomethyl)azetidine hydrochloride: Contains a bromomethyl group.
Uniqueness
(2S)-2-(Fluoromethyl)azetidine hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to molecular targets, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
(2S)-2-(fluoromethyl)azetidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.ClH/c5-3-4-1-2-6-4;/h4,6H,1-3H2;1H/t4-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQHZWCADAZCLW-WCCKRBBISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CF.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1CF.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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